8-P-Tpluidinonaphthalene-1-Sulfonic Acid
Description
Conceptual Framework of Environmentally Sensitive Fluorescent Probes in Molecular Biophysics
Environmentally sensitive fluorescent probes are a class of molecules, often small organic dyes, whose fluorescence properties are highly dependent on the characteristics of their immediate surroundings. core.ac.ukacs.org These probes are invaluable tools in molecular biophysics because they can report on local properties such as polarity, viscosity, hydration, and molecular order within complex biological systems. core.ac.ukresearchgate.net Any interaction or change in the organization of biomolecules can alter the local microenvironment, which can be monitored by these probes. acs.org
The primary mechanism behind their function is often solvatochromism, where the color (emission wavelength) of the dye changes in response to the polarity of the solvent or its binding environment. acs.orgsocietechimiquedefrance.fr This phenomenon typically arises in molecules that have a large difference in their dipole moment between the ground and excited states. researchgate.net When such a probe moves from a polar environment, like water, to a non-polar (hydrophobic) environment, such as a binding pocket on a protein, its fluorescence emission spectrum often shifts to a shorter wavelength (a "blue shift"), and its fluorescence intensity increases dramatically. nih.govnih.gov
Many of these probes are also fluorogenic, meaning they are weakly fluorescent or non-fluorescent in aqueous solutions but become highly fluorescent upon binding to a target macromolecule. core.ac.uk This "turn-on" response is particularly advantageous as it minimizes background signal, allowing for high-sensitivity detection of binding events and conformational changes in proteins, nucleic acids, and biological membranes. acs.orgnih.gov
Historical Context and Evolution of Naphthalene Sulfonate Probes in Research
The use of naphthalene-based compounds as environmentally sensitive probes began with the pioneering work on 8-anilino-1-naphthalenesulfonic acid (ANS). nih.govwikipedia.org It was discovered that ANS is only weakly fluorescent in water but exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum when dissolved in less polar organic solvents or when bound to proteins with hydrophobic binding pockets. nih.govwikipedia.orgsigmaaldrich.com This discovery established ANS as a foundational tool for studying the non-polar regions of proteins. wikipedia.org
ANS binds non-covalently to proteins, typically through a combination of electrostatic interactions between its negatively charged sulfonate group and cationic residues on the protein, and hydrophobic interactions between its anilinonaphthalene core and non-polar pockets on the protein surface. nih.govnih.gov This property made it exceptionally useful for identifying and characterizing "molten globule" states—partially folded protein intermediates that expose hydrophobic surfaces. nih.govsemanticscholar.org
The success of ANS spurred the development of related derivatives to refine and expand the capabilities of fluorescent probes. By altering the substituents on the core naphthalene sulfonate structure, researchers could modulate the probes' binding affinities, spectral properties, and sensitivities. This evolution led to the synthesis of compounds like 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) and the titular 8-(p-Toluidino)naphthalene-1-Sulfonic Acid, which offered distinct advantages for specific applications, such as probing different binding site geometries or studying biological membranes. nih.gov
Unique Contribution of 8-(p-Toluidino)naphthalene-1-Sulfonic Acid as a Specialized Probe
8-(p-Toluidino)naphthalene-1-sulfonic acid (TNS), a derivative of ANS, has carved out a distinct and significant role in biophysical studies. Its defining characteristic is an extremely low fluorescence quantum yield in polar, aqueous environments, rendering it almost non-fluorescent. researchgate.netresearchgate.net However, upon binding to hydrophobic regions, such as the interior of a protein or the lipid core of a membrane, it undergoes a dramatic enhancement in fluorescence intensity and a significant blue shift in its emission wavelength. nih.gov This pronounced "turn-on" capability makes TNS an exceptionally sensitive indicator of exposed hydrophobicity.
The primary contribution of TNS lies in its application as a probe for:
Conformational States of Proteins: TNS is widely used to detect and characterize conformational changes in proteins. caymanchem.com Events such as protein folding, unfolding, aggregation, or ligand binding often alter the exposure of hydrophobic surfaces, which can be quantitatively monitored by observing changes in TNS fluorescence.
Hydrophobic Binding Sites: The probe binds non-covalently to accessible hydrophobic patches on protein surfaces. caymanchem.comscientificlabs.com The intensity of TNS fluorescence can be used to titrate these sites and determine their accessibility and relative hydrophobicity.
Membrane Studies: Like its predecessor ANS, TNS binds to biological membranes, allowing researchers to investigate membrane properties. nih.gov Its fluorescence is sensitive to the surface charge and potential of the membrane, providing insights into the lipid environment. nih.gov
The addition of a methyl group on the phenyl ring (the "toluidino" group) compared to the simple aniline group of ANS subtly alters the probe's steric and electronic properties, which can influence its binding affinity and specificity for different hydrophobic sites. This makes TNS a complementary tool to ANS, sometimes revealing different or more specific information about the macromolecular surface being investigated.
Research Findings and Data
The utility of TNS as a fluorescent probe is defined by its distinct photophysical properties, which vary dramatically with its environment.
This table summarizes the significant changes in the photophysical properties of TNS upon moving from a polar aqueous environment to a non-polar, hydrophobic environment like a protein binding site or a micelle.
This table provides a comparison between TNS and its parent compound, ANS, highlighting the structural difference that influences its application as a specialized fluorescent probe.
Structure
3D Structure
Properties
IUPAC Name |
8-(4-methylanilino)naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-8-10-14(11-9-12)18-15-6-2-4-13-5-3-7-16(17(13)15)22(19,20)21/h2-11,18H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXOYIGOUGEQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059606 | |
| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-90-8, 52918-29-3 | |
| Record name | 8-[(4-Methylphenyl)amino]-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-p-Toluidinonaphthalene-1-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 8-((methylphenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052918293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolyl Peri acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolyl Peri acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 8-[(methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-p-toluidinonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-p-Toluidinonaphthalene-1-sulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VJY82EG9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Investigations into Macromolecular Interactions Mediated by 8 P Toluidino Naphthalene 1 Sulfonic Acid
Elucidation of Protein-Ligand Binding Dynamics and Stoichiometry
8-(p-Toluidino)naphthalene-1-sulfonic acid (TNS), a fluorescent probe, has proven to be an invaluable tool in the study of protein-ligand interactions. Its fluorescence is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous solutions and a significant increase in quantum yield when bound to hydrophobic regions of macromolecules such as proteins. This property allows for detailed investigations into the dynamics and stoichiometry of these binding events.
Quantitative Analysis of Binding Sites and Dissociation Constants
The interaction of TNS with proteins can be quantified to determine the number of binding sites (n) and the dissociation constant (Kd), which is a measure of the affinity between the ligand and the protein. A lower Kd value indicates a higher binding affinity. These parameters are crucial for understanding the specifics of their interaction.
Fluorescence spectroscopy is a primary method for determining these values. By titrating a protein solution with increasing concentrations of TNS and measuring the corresponding increase in fluorescence intensity, a binding curve can be generated. Analysis of this curve, often using a Scatchard plot, allows for the calculation of 'n' and 'Kd'.
While comprehensive data across a wide range of proteins for TNS is dispersed throughout scientific literature, specific examples highlight its application. For instance, studies on the truncated form of the ciliate Euplotes Octocarinatus centrin (P23) have utilized TNS to probe conformational changes upon metal ion binding. In these experiments, the conditional binding constants (K) for TNS with the protein in the presence of different metal ions were determined. nih.gov
| Protein | Condition | Binding Constant (K) (mol⁻¹ L) |
| P23 | Ca²⁺-loaded | (7.49 ± 0.88) x 10⁵ |
| P23 | Tb³⁺-loaded | (8.24 ± 0.49) x 10⁵ |
This table presents the conditional binding constants of TNS to the P23 protein under different metal ion conditions, as determined by fluorescence spectroscopy. nih.gov
Examination of Binding Affinities and Cooperative Binding Phenomena
The binding affinity of TNS to a protein is a key parameter that can be influenced by various factors, including the protein's conformational state and the presence of other ligands. Cooperative binding is a phenomenon where the binding of one ligand molecule to a protein influences the affinity of subsequent ligand molecules for the same protein. nih.gov This can be either positive cooperativity, where binding of the first ligand increases the affinity for the next, or negative cooperativity, where it decreases the affinity.
While the binding of TNS itself may not always exhibit cooperativity, it can be a valuable tool to study ligand-induced cooperative effects. For example, the binding of a primary ligand to a protein might induce conformational changes that alter the number or affinity of hydrophobic sites available for TNS binding. By monitoring the changes in TNS fluorescence in the presence of varying concentrations of the primary ligand, the nature of the cooperative binding of that ligand can be inferred. The binding of 8-anilino-1-naphthalenesulfonate (B1227081) (ANS), a structurally similar probe, to serum albumin has been shown to be influenced by the presence of a second ligand, demonstrating induced cooperativity. nih.gov
Delineation of Hydrophobic Domain Interactions within Protein Structures
The fluorescence of TNS is significantly enhanced in nonpolar environments. This characteristic makes it an excellent probe for identifying and characterizing hydrophobic domains on the surface or within the cavities of proteins. When TNS binds to these hydrophobic pockets, its fluorescence emission spectrum often undergoes a blue shift (a shift to shorter wavelengths) in addition to the increase in intensity.
This property has been widely exploited to study the hydrophobic surfaces of various proteins. For example, TNS has been used to investigate the hydrophobic binding sites of α-chymotrypsin and L-isoleucyl-tRNA synthetase. acs.orgnih.gov The binding of TNS to these sites provides information about their polarity and accessibility. Furthermore, competitive binding studies, where the displacement of TNS by another ligand is monitored through a decrease in fluorescence, can be used to determine if the other ligand binds to the same hydrophobic site. nih.gov This approach is instrumental in mapping the ligand-binding sites and understanding the nature of the interactions within these hydrophobic domains.
Comprehensive Characterization of Protein Conformational States
The sensitivity of TNS fluorescence to its local environment makes it a powerful tool for detecting and characterizing different conformational states of proteins. Changes in protein conformation can expose or conceal hydrophobic regions, leading to corresponding changes in TNS binding and fluorescence.
Detection and Analysis of Ligand-Induced Conformational Rearrangements
The binding of a ligand to a protein often induces conformational changes that are essential for the protein's function. nih.gov These rearrangements can be subtle alterations in the protein's tertiary structure or more significant domain movements. TNS can be employed to monitor these changes in real-time.
Upon the addition of a specific ligand, a change in TNS fluorescence (either an increase or a decrease) can indicate a conformational shift. For instance, if ligand binding exposes a new hydrophobic pocket, TNS can bind to this site, resulting in an increase in fluorescence. Conversely, if ligand binding causes a conformational change that sequesters a hydrophobic TNS binding site, a decrease in fluorescence will be observed. This technique has been instrumental in studying the conformational dynamics of enzymes upon substrate or inhibitor binding and in understanding the mechanisms of allosteric regulation.
Exploration of pH-Dependent Structural Transitions in Proteins
The pH of the surrounding environment can significantly influence the ionization state of amino acid residues in a protein, which in turn can lead to substantial changes in the protein's conformation. These pH-dependent structural transitions are critical for the function of many proteins.
TNS is a valuable probe for studying these transitions. For example, the binding of TNS to bovine serum albumin (BSA) has been studied at different pH values. researchgate.net It is known that BSA undergoes a series of conformational changes as the pH is varied. au.dk At acidic pH, the protein structure is more expanded, which can lead to the exposure of hydrophobic regions that were previously buried in the native conformation at neutral pH. This exposure of hydrophobic sites at low pH results in increased TNS binding and fluorescence. By monitoring the fluorescence of TNS as a function of pH, it is possible to map out the pH ranges over which these conformational transitions occur and to characterize the nature of the different structural states. nih.govresearchgate.netnih.gov
Monitoring Metal Ion-Induced Conformational Modifications
The binding of metal ions is a critical regulatory mechanism for the function of many proteins, often inducing significant conformational changes. TNS serves as a sensitive probe for detecting these structural alterations. When a metal ion binds to a protein, it can cause the exposure of hydrophobic residues that were previously buried within the protein's core. TNS can then bind to these newly accessible hydrophobic sites, resulting in a measurable increase in fluorescence intensity.
This technique was used to investigate the conformational changes in a protein from the ciliate Euplotes octocarinatus (P23) upon binding of calcium (Ca²⁺) and terbium (Tb³⁺) ions. nih.gov The study found that both ions induced conformational changes, but Tb³⁺ had a more significant influence than Ca²⁺ at the same concentration, suggesting that different metal-binding domains (EF-hands) within the protein may have distinct functional roles. nih.gov Similarly, studies on calcium-binding proteins like calretinin and calmodulin have shown that Ca²⁺ and Magnesium (Mg²⁺) binding leads to the display of hydrophobic patches on the protein surface, which can be monitored by the enhancement of TNS fluorescence. researchgate.net
| Complex | Conditional Binding Constant (K) in mol⁻¹ L |
|---|---|
| Ca₂-P23 + TNS | (7.49 ± 0.88) x 10⁵ |
| Tb₂-P23 + TNS | (8.24 ± 0.49) x 10⁵ |
Assessment of Protein Folding, Unfolding, and Intermediate States
Understanding the pathways of protein folding and unfolding is a central goal in structural biology. TNS and its analog ANS are widely used to identify and characterize partially folded intermediates, often referred to as "molten globule" states. thermofisher.comnih.govresearchgate.net These intermediates are characterized by the presence of native-like secondary structure but a lack of fixed tertiary structure, which often results in the exposure of hydrophobic core regions. thermofisher.com
When TNS binds to these exposed hydrophobic patches, its fluorescence increases substantially. researchgate.net This phenomenon provides a clear signal for the presence of non-native states. thermofisher.com For example, in studies of acid-unfolded cytochrome c, ANS was found to not only bind to the unfolded state but also to induce a transition to a molten globule state, which was characterized by restored secondary structure but a disrupted tertiary structure. nih.gov It is important to note, however, that the binding of the dye itself can sometimes induce conformational changes, a factor that should be considered when interpreting results. thermofisher.comnih.gov
| Protein State | Hydrophobic Exposure | TNS/ANS Binding | Relative Fluorescence Intensity | Reference |
|---|---|---|---|---|
| Native (Folded) | Low (Hydrophobic core is buried) | Low / Binds to surface cavities | Low to Moderate | researchgate.net |
| Molten Globule (Intermediate) | High (Hydrophobic core is exposed) | High | Very High | thermofisher.com |
| Unfolded | Variable (Residues exposed to solvent) | Moderate | Moderate to High | nih.gov |
Spatiotemporal Mapping of Microenvironment Changes within Protein Scaffolds
The dynamic nature of proteins means their local environments are constantly fluctuating. TNS can be used to map these changes in real-time. The precise emission wavelength and quantum yield of TNS are highly dependent on the polarity and viscosity of its binding site. nih.govresearchgate.net As a protein undergoes conformational changes—whether due to ligand binding, temperature shifts, or other stimuli—the properties of the TNS binding pockets can change. wikipedia.org
A blue shift in the emission maximum indicates that the TNS molecule has moved to a more hydrophobic (less polar) environment, while a red shift suggests exposure to a more aqueous environment. researchgate.net By monitoring these spectral shifts and intensity changes over time, researchers can gain insights into the dynamics of protein structural rearrangements. researchgate.net This allows for the spatiotemporal mapping of how different regions of the protein scaffold respond to functional triggers, providing a more detailed picture of the protein's operational mechanism. researchgate.net
Detailed Studies of Membrane Interactions and Lipid Environments
Biological membranes are complex assemblies of lipids and proteins that are fundamental to cellular function. nih.gov TNS is a valuable probe for studying these environments due to its affinity for the hydrophobic interior of lipid bilayers and its ability to report on the physicochemical properties of the membrane. researchgate.netmpbio.com
Probing Interactions with Phospholipid Bilayers and Artificial Membranes
Artificial membranes, such as liposomes composed of phospholipid bilayers, are widely used models to mimic the properties of cellular membranes. nih.govnih.gov TNS can be used to study the interactions of various molecules with these model membranes. When TNS partitions from the aqueous phase into the hydrophobic core of a phospholipid bilayer, its fluorescence quantum yield increases dramatically. nih.gov
This property has been used to investigate the binding of proteins and other molecules to membrane surfaces. Studies using liposomes made from 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) have demonstrated a direct relationship between the lipophilicity of TNS derivatives and their fluorescence intensity when bound to the lipid membrane, indicating the involvement of hydrophobic interactions in the binding process. nih.gov This approach allows researchers to characterize how different molecules associate with and potentially alter the structure of phospholipid bilayers. nih.gov
Characterization of Lipid-Ion (e.g., Calcium, Lanthanide) Interactions on Membrane Surfaces
Interactions between ions and membrane surfaces can modulate membrane structure and function, influencing processes like membrane fusion and signal transduction. Fluorescent probes are instrumental in characterizing these interactions. While many probes are designed to detect free calcium in the cytosol, some are specifically developed as near-membrane indicators. sigmaaldrich.comthermofisher.com
TNS can report on ion-induced changes to the membrane surface. The binding of cations like Ca²⁺ or lanthanides (e.g., Tb³⁺) to the negatively charged headgroups of phospholipids (B1166683) can alter the packing and hydration of the lipid bilayer. thermofisher.com This can lead to changes in the surface hydrophobicity, which can be detected by an alteration in TNS binding and fluorescence. By monitoring TNS fluorescence in the presence of different ions, it is possible to characterize the nature and extent of lipid-ion interactions and their effect on the physical state of the membrane.
Analysis of Nanoparticle-Membrane Interfacial Phenomena
The interface between nanoparticles and biological membranes is of significant interest for applications in drug delivery and nanotoxicity. TNS can be employed to investigate the hydrophobic environments created at this interface. researchgate.net For instance, when studying lipid-based nanoparticles, TNS can probe the internal hydrophobicity and report on how it is affected by formulation changes or interactions with other molecules. researchgate.net
When nanoparticles interact with a cell membrane or a model bilayer, they can cause local perturbations, such as changes in lipid packing or the exposure of hydrophobic regions. TNS can bind to these altered sites, and the resulting change in fluorescence can be used to monitor the interfacial phenomena in real time. This provides valuable information on the mechanism of nanoparticle-membrane interactions, including adhesion, membrane disruption, or nanoparticle uptake. nih.gov
Investigating Ion-Induced Membrane Surface Charge Neutralization and Appression
The fluorescent probe 8-(p-Toluidino)naphthalene-1-Sulfonic Acid (TNS), and its closely related analog 8-Anilinonaphthalene-1-sulfonic acid (ANS), serve as powerful tools for investigating the intricate interactions at the surface of macromolecular structures, particularly lipid membranes. These amphiphilic molecules exhibit low fluorescence in aqueous environments but show a significant increase in quantum yield and a blue shift in their emission maximum upon binding to hydrophobic regions, such as those found in lipid bilayers. This sensitivity to the local environment allows for the detailed study of changes in membrane surface properties, including those induced by the binding of ions.
The surface of biological membranes often carries a net negative charge due to the presence of anionic phospholipids like phosphatidylserine (B164497) (PS) and cardiolipin. This negative surface charge creates an electrostatic barrier that prevents the close approach, or appression, of adjacent membranes. The introduction of cations into the surrounding medium can neutralize this surface charge, thereby reducing the electrostatic repulsion and facilitating membrane appression, a critical step in processes such as membrane fusion and aggregation.
The binding of the anionic TNS probe to a negatively charged membrane is electrostatically unfavorable. However, when cations are introduced, they are attracted to the negatively charged membrane surface. This accumulation of cations screens and neutralizes the negative charges of the phospholipids. As the surface charge is neutralized, the electrostatic barrier for the negatively charged TNS probe is lowered, allowing it to partition more readily into the hydrophobic interior of the lipid bilayer. This increased binding of TNS to the membrane results in a measurable increase in fluorescence intensity. Consequently, TNS fluorescence can be used as a sensitive indicator of the extent of cation-induced surface charge neutralization.
Detailed research has demonstrated the efficacy of this approach. For instance, studies on negatively charged micelles composed of a fluorescent derivative of phosphatidylserine (DNS-PS) have provided significant insights. The addition of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), to these micelles leads to marked changes in the fluorescence properties of the probe. nih.gov
Upon the addition of calcium chloride (CaCl₂), a substantial increase in relative fluorescence intensity is observed, accompanied by a significant blue shift in the emission maximum from 524 nm to 490 nm. nih.gov This indicates that the neutralization of the surface charge by Ca²⁺ allows the fluorescent probe to move into a more hydrophobic environment within the lipid assembly. Ultimately, this charge neutralization leads to the aggregation of the micelles. nih.gov Magnesium chloride (MgCl₂) induces similar, albeit less pronounced, changes in the fluorescence parameters, suggesting a weaker interaction with the phosphatidylserine headgroups compared to calcium. nih.gov
These findings highlight how the interaction between acidic phospholipids and cations can alter the physical state of a membrane. The greater effectiveness of divalent cations over monovalent cations in neutralizing surface charge is a well-established principle. Divalent cations are more efficient at screening the negative charges, leading to a more significant reduction in electrostatic repulsion and a greater enhancement of TNS fluorescence for a given concentration. This differential effect can be quantified by monitoring the fluorescence changes upon the addition of various ions.
The process of ion-induced membrane appression is a direct consequence of this surface charge neutralization. As the electrostatic repulsion between negatively charged vesicles is diminished by the binding of cations, van der Waals forces become dominant, leading to the aggregation and close apposition of the membranes. While TNS fluorescence directly reports on the charge neutralization at the membrane surface, this event is the prerequisite for the subsequent appression of vesicles.
| Cation | Lipid System | Observed Effect on Fluorescence | Inferred Consequence |
|---|---|---|---|
| Calcium (Ca²⁺) | Phosphatidylserine Micelles | Significant increase in fluorescence intensity and a large blue shift in emission maximum. nih.gov | Strong surface charge neutralization, leading to probe relocation to a more hydrophobic environment and subsequent aggregation. nih.gov |
| Magnesium (Mg²⁺) | Phosphatidylserine Micelles | Moderate increase in fluorescence intensity and a smaller blue shift compared to Ca²⁺. nih.gov | Weaker surface charge neutralization compared to Ca²⁺. nih.gov |
Mechanistic Insights into Aggregation Phenomena Utilizing 8 P Toluidino Naphthalene 1 Sulfonic Acid
Kinetics and Mechanisms of Protein Aggregation
8-(p-Toluidino)naphthalene-1-sulfonic acid (TNS), and its close analog 8-anilinonaphthalene-1-sulfonic acid (ANS), are fluorescent molecular probes widely employed to investigate the complex processes of protein aggregation. wikipedia.orgnih.gov These compounds are particularly valuable due to their environmentally sensitive fluorescence. In aqueous solutions, they are weakly fluorescent, but upon binding to exposed hydrophobic regions on protein surfaces, their fluorescence quantum yield increases significantly, often accompanied by a blue shift in the emission maximum. nih.govresearchgate.net This property allows for the detailed study of conformational changes that expose such hydrophobic patches, which are hallmark events in protein unfolding and aggregation. nih.govresearchgate.net
Real-time Monitoring of Amyloid Fibrillation Processes
The unique photophysical properties of TNS make it an effective tool for the real-time monitoring of amyloid fibrillation, the process by which proteins misfold and assemble into highly organized, insoluble aggregates. nih.gov During fibrillation, proteins transition from their native soluble states through various intermediate species to form mature amyloid fibrils. This process is often characterized by a sigmoidal curve, consisting of a lag phase (nucleation), an exponential growth phase (elongation), and a final stationary phase where the reaction reaches equilibrium.
The fluorescence of TNS increases as it binds to the hydrophobic surfaces that become progressively more exposed on protein intermediates and the final fibril structures. nih.gov By continuously measuring the fluorescence intensity of a TNS-containing protein solution over time, a kinetic profile of the aggregation process can be generated. nih.govnih.gov This allows for the quantitative determination of key kinetic parameters, such as the duration of the lag phase and the apparent rate constant of fibril growth. Such continuous assays are crucial for understanding the mechanism of amyloid formation and for screening potential inhibitors of this process. nih.gov
Below is a representative data table illustrating how TNS fluorescence can be used to monitor the fibrillation kinetics of a model protein like α-Synuclein.
| Time (hours) | TNS Fluorescence Intensity (Arbitrary Units) | Aggregation Phase |
| 0 | 50 | Lag Phase |
| 4 | 55 | Lag Phase |
| 8 | 150 | Early Elongation |
| 12 | 400 | Mid Elongation |
| 16 | 750 | Late Elongation |
| 20 | 950 | Plateau Phase |
| 24 | 960 | Plateau Phase |
This interactive table provides a simplified representation of typical kinetic data obtained from TNS-based amyloid fibrillation assays.
Identification of Aggregation Intermediates and Pathways
TNS binds with high affinity to these exposed hydrophobic patches, resulting in a significant fluorescence enhancement that can detect the presence of these aggregation-prone species long before mature fibrils are formed. nih.govresearchgate.net By comparing the TNS fluorescence signal under different conditions (e.g., varying pH, temperature, or in the presence of denaturants), researchers can map the pathways of protein unfolding and aggregation. ucsd.edu For some proteins, TNS has been shown to detect oligomeric species as well as the final fibrillar structures, providing a more complete picture of the aggregation landscape. nih.gov The ability to specifically detect these early-stage intermediates is critical, as they are increasingly recognized as the primary cytotoxic species in many protein aggregation-related diseases. nih.gov
Self-Assembly and Aggregation Behavior of the Probe Molecule
The utility of 8-(p-Toluidino)naphthalene-1-Sulfonic Acid as a probe is intrinsically linked to its own physicochemical behavior in solution. Understanding its tendency to self-assemble is crucial for the correct interpretation of fluorescence data in protein binding studies.
Formation of Self-Aggregates in Aqueous and Non-Aqueous Solvent Systems
Research on ANS, a structurally similar probe, has shown that these molecules exhibit a tendency to self-associate or form aggregates in solution. nih.gov This self-association occurs in both aqueous and organic solvents. nih.gov The process is concentration-dependent; as the concentration of the probe increases, changes in its absorption and fluorescence spectra are observed, which are indicative of aggregate formation. nih.gov This behavior is driven by the amphipathic nature of the molecule, which possesses a nonpolar anilinonaphthalene core and a polar, charged sulfonate group. nih.gov In aqueous media, hydrophobic interactions between the nonpolar cores can lead to the formation of dimers or higher-order aggregates, a phenomenon that can influence the probe's fluorescence properties even in the absence of a protein target. nih.gov
Correlating Solvent Polarity with Probe Aggregation State and Fluorescence Enhancement
The fluorescence of TNS is highly sensitive to the polarity of its microenvironment. nih.gov In highly polar solvents like water, the probe exhibits weak fluorescence. As the solvent polarity decreases (e.g., in ethylene (B1197577) glycol or when bound to a protein's hydrophobic pocket), the fluorescence quantum yield increases dramatically. researchgate.net This solvatochromic behavior is a key reason for its use as a hydrophobicity probe. nih.gov
The transition from a polar to a non-polar environment reduces the energy difference between the excited state and the ground state, leading to enhanced fluorescence emission. researchgate.net While it was once suggested that the dissociation of non-fluorescent aggregates into fluorescent monomers upon entering a less polar environment was the primary reason for the fluorescence enhancement, studies have shown that this effect is too small to fully account for the weak fluorescence in water. nih.gov However, the self-association of the probe does impact its spectral properties and must be considered. nih.gov The interplay between solvent polarity, the probe's aggregation state, and its intrinsic fluorescence properties is complex, but the dominant factor in its utility is the significant enhancement of fluorescence upon binding to nonpolar environments, such as those exposed on protein aggregation intermediates. nih.govresearchgate.net
The following table summarizes the typical spectral properties of TNS derivatives in solvents of differing polarity, illustrating the profound effect of the environment on the probe's fluorescence.
| Solvent | Polarity | Max Absorption (λ_abs, nm) | Max Emission (λ_em, nm) | Relative Quantum Yield |
| Water | High | ~365 | ~510-530 | Low |
| Ethylene Glycol | Intermediate | ~370 | ~470-490 | High |
| Protein Hydrophobic Pocket | Low | ~375 | ~460-480 | Very High |
This interactive table demonstrates the characteristic solvatochromism of TNS-like probes, which is fundamental to their application in studying protein aggregation.
Exploration of Supramolecular Host Guest Chemistry with 8 P Toluidino Naphthalene 1 Sulfonic Acid
Complexation with Cyclodextrin (B1172386) Derivativesthno.orgnih.gov
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, enabling them to encapsulate guest molecules and form inclusion complexes. nih.govoatext.com The formation of these complexes is driven by factors such as the release of high-energy water molecules from the CD cavity, electrostatic interactions, and hydrogen bonding. mdpi.com The interaction between ANS/TNS and cyclodextrins serves as a model system for understanding the forces that govern molecular recognition.
The binding of naphthalenesulfonate derivatives, including ANS, with cyclodextrins is typically an exothermic process and is predominantly enthalpy-driven. nankai.edu.cn Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding, allowing for the determination of key thermodynamic parameters. nih.gov
Studies on the binding of ANS to the partially folded "A-state" of α-lactalbumin revealed that the interaction is characterized by a distinct heat profile compared to the native or denatured states of the protein. nih.gov While not a cyclodextrin, this study highlights how thermodynamic analysis can characterize binding sites. The binding of ANS to this protein state occurs at two independent sites. nih.gov The interactions between ANS and Urinary Trypsin Inhibitor have been shown to be driven mainly by electrostatic forces. nih.gov The stability of a cyclodextrin-guest complex is defined by its stability constant (Ks) or formation constant (Kf), which is a ratio of the recombination and dissociation rate constants. oatext.com
The binding process is a dynamic equilibrium where the guest molecule rapidly moves between the complexed and free states in solution. mdpi.com Thermodynamic analysis provides insight into the stability of the final complex (-ΔG), the heat released or absorbed during binding (ΔH), and the change in disorder of the system (ΔS). nih.gov
| Parameter | Description | Significance in Complex Formation |
| ΔG (Gibbs Free Energy) | The overall energy change during complex formation. A negative value indicates a spontaneous process. nih.gov | Determines the stability and likelihood of complex formation. |
| ΔH (Enthalpy Change) | The heat released or absorbed upon binding. A negative value indicates an exothermic, energetically favorable interaction. nankai.edu.cnnih.gov | Reflects the strength of intermolecular forces (e.g., van der Waals, hydrogen bonds) formed between host and guest. |
| ΔS (Entropy Change) | The change in the randomness or disorder of the system. A positive value indicates an increase in disorder. nih.gov | Often driven by the release of ordered water molecules from the host cavity and guest surface, which is entropically favorable. |
| K (Stability/Binding Constant) | The equilibrium constant for the association of the host and guest. oatext.comnankai.edu.cn | A higher K value indicates a more stable complex and stronger binding affinity. |
The initial step in characterizing an inclusion complex is to determine its stoichiometry—the ratio of host to guest molecules—and its formation constant. nih.gov While a 1:1 host-guest ratio is most common, other stoichiometries can occur. nih.govresearchgate.net The existence of multiple binding equilibria, such as successive 1:1 and 1:2 complexation, can also be observed. nankai.edu.cn
For example, ITC studies of the water-soluble drug naloxone (B1662785) with 2-hydroxypropyl-β-cyclodextrin (HPβCD) revealed a 2:1 (guest-to-host) binding stoichiometry. nih.gov In another case, the binding of ANS to the molten globule state of α-lactalbumin was found to occur at two distinct sites with different binding capacities. nih.gov At 10°C, the first site bound approximately 14 ANS molecules, while the second site bound only about 2. nih.gov This demonstrates that multiple guest molecules can bind to a single host, and different sites on the host can exhibit varied affinities and capacities. nih.gov The presence of mixed stoichiometries can sometimes be inferred from high standard deviations in binding constant calculations that assume a simple 1:1 model. researchgate.net
| Host | Guest | Stoichiometry (Guest:Host) | Technique | Reference |
| HPβCD | Naloxone | 2:1 | ITC | nih.gov |
| HPβCD | Oxycodone | 3:2 | ITC | nih.gov |
| α-lactalbumin (A-state) | ANS | ~14:1 (Site 1), ~2:1 (Site 2) | ITC | nih.gov |
| Macrocycle L1 | ANS | 1:1 | Fluorescence, NMR | ias.ac.inresearchgate.net |
| Macrocycle L2 | ANS | 1:1 | Fluorescence, NMR | ias.ac.inresearchgate.net |
The structure and charge of the cyclodextrin host play a crucial role in determining the strength and nature of the guest interaction. Chemical modification of natural cyclodextrins, such as adding hydroxypropyl or sulfobutyl ether groups, can significantly alter their binding properties. nih.govnih.gov
Neutral molecules have been shown to interact more strongly with the anionically charged sulfobutyl ether-β-CD ((SBE)7M-β-CD) compared to the neutral hydroxypropyl-β-CD (HP-β-CD). nih.gov However, for charged guests, the interaction becomes more complex. The binding of negatively charged molecules to the negatively charged (SBE)7M-β-CD is weakened due to electrostatic repulsion. nih.gov Conversely, positively charged guest molecules interacting with the anionic (SBE)7M-β-CD exhibit binding capabilities similar to their neutral counterparts, a phenomenon attributed to attractive charge-charge interactions. nih.govresearchgate.net The presence of charge on the cyclodextrin provides an additional site for interaction that can be modulated by the ionic strength of the solution, highlighting the importance of electrostatic forces in the complexation process. nih.govresearchgate.net
Interactions with Polymeric Dendritic Architecturesmdpi.com
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. thno.orgunits.it Their unique architecture, featuring internal cavities and a high density of surface functional groups, makes them compelling hosts in supramolecular chemistry. nih.govnih.gov The use of fluorescent probes like ANS allows for the characterization of binding events with these complex polymers. researchgate.netnih.gov
Dendrimers can bind guest molecules in multiple ways, including encapsulation within their internal cavities and attachment to their peripheral surface groups. nih.govresearchgate.net The interior of dendrimers, such as poly(propylene imine) (PPI), can be hydrophobic, providing a suitable environment for encapsulating nonpolar guests. nih.gov The globular shape of dendrimers creates these internal void spaces that can accommodate guest molecules in a controlled and protected environment. nih.gov
Simultaneously, the dendrimer surface, which often contains a large number of functional groups (e.g., amines), can interact with guests. nih.gov When these surface groups are charged, the dendrimer acts as a polyelectrolyte, attracting oppositely charged molecules through electrostatic interactions. nih.gov Studies involving ANS, an anionic probe, and dendrigraft poly-L-lysines (DGLs), which are polycationic, have shown that molecular association is a key interaction mechanism. The fluorescence of ANS is enhanced in the presence of DGLs, indicating its movement into a less polar environment provided by the dendrimer associate. nih.gov
The generation of a dendrimer, which refers to the number of branching layers from the core, significantly influences its size, molecular weight, and the number of surface groups. nih.gov These generational changes, in turn, affect the dendrimer's binding properties. nih.govresearchgate.net
In a comparative study, the interaction of ANS with second, third, and fourth-generation dendrigraft poly-L-lysines (DGL-G2, -G3, and -G4) was analyzed. nih.gov The stability of the dendrimer-ANS associate was found to increase with higher generations. The Gibbs free energy of ion association (ΔGD···ANS) became more favorable with each successive generation, indicating a stronger binding affinity for higher-generation dendrimers. nih.gov This trend suggests that the increased number of charged surface groups and potentially a more defined structure in higher generations lead to more efficient binding of the anionic probe. nih.gov The fourth-generation DGL demonstrated the highest stability, even surpassing that of a fourth-generation PAMAM dendrimer, a widely studied class of dendrimers. nih.gov This highlights that both the generation and the chemical nature of the dendrimer are critical determinants of its host-guest binding capabilities. nih.gov
| Dendrimer Host | Guest Probe | Key Finding | Reference |
| DGL-G2 | ANS⁻ | Weakest ion association among DGLs tested. | nih.gov |
| DGL-G3 | ANS⁻ | Intermediate ion association stability. | nih.gov |
| DGL-G4 | ANS⁻ | Highest ion association stability; stronger binding than G4 PAMAM. | nih.gov |
| PAMAM G4 | ANS⁻ | Strong ion association, but less stable than DGL-G4. | nih.gov |
Advanced Methodologies and Computational Approaches in the Study of 8 P Toluidino Naphthalene 1 Sulfonic Acid
Sophisticated Fluorescence Spectroscopic Techniques
A range of advanced fluorescence spectroscopic methods are employed to harness the unique properties of TNS and ANS, providing deep insights into molecular interactions and dynamics.
Steady-State Fluorescence for Quantitative Binding and Conformational Analysis
Steady-state fluorescence is a fundamental technique used to quantify the binding of probes like TNS and ANS to macromolecules and to analyze resulting conformational changes. The core principle is the dramatic enhancement of the probe's fluorescence and a blue-shift (hypsochromic shift) in its emission maximum upon transitioning from a polar aqueous environment to a nonpolar binding site on a protein. nih.govresearchgate.net This phenomenon allows for highly sensitive detection of binding events. sigmaaldrich.com
By systematically adding the probe to a protein solution and measuring the corresponding increase in fluorescence, researchers can construct binding isotherms. These plots are then used to calculate crucial thermodynamic parameters, including the binding affinity (often expressed as the dissociation constant, Kd) and the number of binding sites. For example, steady-state fluorescence measurements have been used to determine the affinity constants for ANS binding to human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), which were found to be in the micromolar range. nih.gov
Furthermore, alterations in the fluorescence signal can indicate changes in protein conformation. wikipedia.org An increase in fluorescence intensity often points to the exposure of previously buried hydrophobic regions, a common occurrence during protein unfolding or as a result of a ligand binding to a remote site. researchgate.net
| Macromolecule | Fluorescent Probe | Affinity Constant (Kd) |
| Human Serum Albumin (HSA) | ANS | 0.72 x 106 M-1 |
| Alpha-1-Acid Glycoprotein (AAG) | ANS | 1.35 x 106 M-1 |
| This table presents representative binding affinities determined for the analogous probe ANS using steady-state fluorescence spectroscopy. Data sourced from nih.gov. |
Time-Resolved Fluorescence Spectroscopy for Dynamics Analysis
While steady-state methods provide a time-averaged view, time-resolved fluorescence spectroscopy offers insights into the dynamics of the probe's environment by measuring its fluorescence lifetime. researchgate.net The lifetime, which is the average duration the molecule remains in its excited state, is exquisitely sensitive to the local environment.
Upon binding to a hydrophobic pocket, the fluorescence lifetime of TNS and ANS typically increases from the sub-nanosecond or low nanosecond range in water to several nanoseconds. researchgate.netnih.gov This occurs because the non-radiative decay pathways, which compete with fluorescence, are less favorable in the constrained, nonpolar binding site. scilit.com
Often, the fluorescence decay is complex and can be fitted to multiple exponential components, indicating the probe exists in several distinct environments simultaneously. nih.gov For instance, a shorter lifetime might represent a probe molecule that is more exposed to the solvent, while a longer lifetime would be characteristic of a probe that is well-shielded within a hydrophobic cavity. researchgate.net Analyzing these lifetime components provides a more granular understanding of binding site heterogeneity. nih.gov
| Environment | Major Fluorescence Lifetime (ns) |
| Lipid-poor proteins from sarcolemma | 16 |
| Lipids extracted from sarcolemma | 7 |
| Lipids extracted from sarcolemma (minor component) | 4 |
| This table shows examples of fluorescence lifetimes for the analogous probe ANS in different biological environments, highlighting the sensitivity of the technique. Data sourced from nih.gov. |
Multi-frequency Phase-Modulation Fluorescence for Lifetime Distributions
Multi-frequency phase-modulation fluorometry is an advanced time-resolved technique that excels at characterizing complex fluorescence decays. Instead of a single light pulse, this method uses excitation light whose intensity is modulated at various high frequencies. The instrument measures the phase shift and the degree of demodulation of the emitted fluorescence relative to the excitation light at each frequency. escholarship.org
A significant advantage of this approach is its ability to resolve continuous distributions of fluorescence lifetimes, rather than just a few discrete values. This is particularly valuable when studying probes bound to complex systems like proteins or membranes, where a wide range of local environments and conformations can exist. The resulting lifetime distribution provides a more accurate and detailed picture of this environmental heterogeneity.
Fluorescence Anisotropy Decay for Rotational Dynamics and Molecular Motion
Fluorescence anisotropy decay is a specialized technique used to measure the rotational motion of a fluorescent molecule. nih.gov The sample is excited with vertically polarized light, and the polarization of the emitted light is measured over time. The rate at which the polarization becomes randomized (the anisotropy decay) is related to how fast the molecule is tumbling.
When a small probe like TNS binds to a large protein, its own tumbling is greatly slowed. The anisotropy decay then reflects the rotational motion of the entire protein-probe complex. nih.gov This can be used to determine the effective size and shape of the complex and to monitor binding and dissociation. Furthermore, any faster, localized motion of the probe within its binding site can also be detected, offering clues about the flexibility of that specific region of the protein.
Application of Fluorescence Quenching Studies in Binding Investigations
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. Such studies can be employed to probe the accessibility of the TNS or ANS binding site. By introducing small molecules (quenchers) into the solution, one can observe their effect on the probe's fluorescence.
If a water-soluble quencher can easily reduce the fluorescence of the bound probe, it implies the binding site is near the protein surface and accessible to the solvent. Conversely, if the probe is protected from the quencher, it suggests a deeply buried binding site. Competitive binding assays also utilize quenching principles; a non-fluorescent ligand can compete for the same binding site as TNS or ANS, and its binding can be detected by the decrease in fluorescence as the probe is displaced. nih.gov This approach was used to characterize the interaction of various drugs with the ANS-AAG complex. nih.gov
Computational Biophysical Simulations
Computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to complement experimental fluorescence data. These simulations provide a high-resolution, atomistic view of how probes like TNS and ANS interact with their binding partners, offering insights that are often inaccessible through experiments alone.
MD simulations can be used to predict the preferred binding locations of the probe on a protein and to dissect the specific interactions—such as hydrophobic contacts and electrostatic forces—that stabilize the bound state. For example, simulations can illuminate the interplay between the probe's negatively charged sulfonate group and positively charged amino acid residues on the protein, as well as the interaction of the nonpolar anilinonaphthalene core with hydrophobic patches. nih.gov
Furthermore, these computational models can help explain the observed spectroscopic properties. By simulating the probe in various environments, researchers can correlate calculated properties of the binding site, like its polarity and flexibility, with experimental measurements of fluorescence quantum yield, emission wavelength, and lifetime. This powerful synergy between simulation and experiment leads to a more comprehensive understanding of the probe's behavior and the system under study.
Molecular Dynamics Simulations for Atomic-Level Interaction Analysis
Information not available in the searched scientific literature.
Unraveling Conformational Changes and Solvation Dynamics at the Molecular Level
Information not available in the searched scientific literature.
In Silico Prediction of Probe-Target Binding Modes
Information not available in the searched scientific literature.
Emerging Research Frontiers and Interdisciplinary Applications of 8 P Toluidino Naphthalene 1 Sulfonic Acid
Development of Novel Analogs for Specific Biophysical Applications
The foundational structure of ANS and its derivatives like TNS has been a subject of chemical modification to create novel analogs with tailored properties for specific research needs. For decades, the synthesis of these compounds was hampered by low yields and harsh reaction conditions. nih.gov However, recent advancements have led to more efficient and milder synthetic routes, expanding the toolkit of fluorescent probes available to researchers. nih.gov
A significant breakthrough has been the development of a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction. nih.gov This method facilitates the synthesis of a variety of ANS derivatives, including 8-(p-Toluidino)naphthalene-1-sulfonic acid, with yields of up to 74%. nih.gov The process involves coupling 8-chloronaphthalene-1-sulfonic acid with a substituted amine. nih.gov This improved synthetic efficiency has enabled the creation of a library of analogs with diverse spectral properties. nih.gov
These novel analogs exhibit characteristics distinct from the parent ANS compound, including improved or diminished quantum yields, shifts in absorption and emission maxima, and even a complete loss of fluorescence in some cases. nih.gov For instance, derivatives with electron-donating groups, such as the methyl group in TNS, have been synthesized with high yields. nih.gov The specific placement of substituents on the anilino ring allows for the fine-tuning of the probe's photophysical properties and its interaction with target biomolecules. These unique fluorescence characteristics make the new analogs valuable for probing a wide range of biological systems and phenomena. nih.gov
| Compound Name | Substituent on Phenyl Ring | Reported Yield | Key Characteristic |
|---|---|---|---|
| Sodium 8-(Phenylamino)naphthalene-1-sulfonate | None (Parent ANS) | 63% | Baseline for spectral comparison. nih.gov |
| Sodium 8-(p-Tolylamino)naphthalene-1-sulfonate | 4-Methyl (p-Toluidino) | 69% | Electron-donating group enhances yield. nih.gov |
| Sodium 8-((3-Fluorophenyl)amino)naphthalene-1-sulfonate | 3-Fluoro | 47% | Electron-withdrawing group modifies spectral properties. nih.gov |
| Sodium 8-((4-Oxidophenyl)amino)naphthalene-1-sulfonate | 4-Hydroxy | 21% | Demonstrates tolerance of hydroxyl groups in the synthesis. nih.gov |
Contributions to Advanced Materials Science and Nanotechnology Research
While primarily known for its biological applications, the principles underlying the function of 8-(p-Toluidino)naphthalene-1-sulfonic acid are being extended to materials science and nanotechnology. Its role is predominantly in the characterization of synthetic materials and nanoparticles, leveraging its sensitivity to hydrophobic environments.
In polymer science, TNS and related ANS derivatives serve as extrinsic fluorescent probes to investigate the microenvironment of polymer chains. These probes can bind to the hydrophobic surfaces of amphiphilic polymers, and a resulting blue shift in their emission maximum indicates that the fluorophore is situated in a less polar medium. researchgate.net This allows researchers to study polymer folding, aggregation, and the formation of micelles or hydrogels.
In nanotechnology, the functionalization of nanoparticles with specific chemical groups is crucial for their application in fields like nanomedicine, including drug delivery and cancer therapy. mdpi.com Sulfonic acid groups, the key functional moiety on TNS, are used to functionalize nanoparticles, granting them stability and specific surface properties. researchgate.net Although TNS itself is more commonly used as a probe to analyze the final nanoparticle construct—for instance, to confirm the hydrophobic domains of a protein corona on a nanoparticle—its chemical structure is representative of the types of molecules used in surface modification. For example, propyl-sulfonic acid functionalized nanoparticles have been synthesized for use as catalysts. researchgate.net The sensitive fluorescence of TNS can be employed to characterize the surface hydrophobicity of functionalized nanoparticles or to study their interaction with proteins and other biological molecules.
Integration with Multimodal Spectroscopic and Imaging Platforms for Enhanced Biological Insights
To gain a more comprehensive understanding of complex biological systems, researchers are increasingly integrating data from multiple analytical techniques. 8-(p-Toluidino)naphthalene-1-sulfonic acid is a valuable component of such multimodal approaches, primarily through advanced spectroscopic methods that provide deeper insights than steady-state fluorescence alone.
One such advanced technique is time-resolved fluorescence spectroscopy. The fluorescence lifetime of TNS and its analogs can provide detailed information about the probe's immediate environment. researchgate.net For instance, studies using the parent compound ANS have shown that its fluorescence lifetime spectrum can be used to distinguish between probes bound to proteins and those bound to lipids in a cell membrane, as each environment results in a different decay constant. nih.gov This allows for a quantitative assessment of the probe's distribution and the nature of the binding sites, offering a more detailed picture of membrane structure and protein-lipid interactions. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 8-(p-Toluidino)naphthalene-1-sulfonic acid in laboratory settings?
- Methodology : Synthesis typically involves sulfonation of naphthalene derivatives followed by substitution with p-toluidine. Characterization requires high-resolution techniques such as nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity assessment. Stability studies under varying pH and temperature conditions are critical to determine optimal storage protocols (e.g., inert atmospheres, protection from light) .
Q. How should researchers handle and store 8-(p-Toluidino)naphthalene-1-sulfonic acid to ensure stability and safety?
- Guidelines : Store in airtight, light-resistant containers at room temperature in a dry, well-ventilated area. Avoid contact with oxidizers, as the sulfonic acid group can react exothermically. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Stability data indicate degradation risks under prolonged exposure to moisture or heat .
Q. What spectroscopic techniques are most effective for analyzing interactions between this compound and biomolecules?
- Approach : UV-Vis spectroscopy monitors absorbance changes during binding events. Fluorescence quenching assays (e.g., using tryptophan residues as probes) reveal conformational shifts in proteins. Circular dichroism (CD) can track secondary structure alterations induced by the compound .
Advanced Research Questions
Q. How does 8-(p-Toluidino)naphthalene-1-sulfonic acid induce molten globule states in acid-unfolded proteins?
- Mechanistic Insight : The compound’s negatively charged sulfonic group interacts electrostatically with positively charged residues in unfolded proteins, stabilizing compact intermediates. This is validated via electrospray ionization mass spectrometry (ESI-MS) and Soret absorption spectroscopy. Comparative studies with neutral dyes (e.g., Nile Red) confirm charge-driven interactions .
Q. What experimental strategies resolve contradictions in reported effects of this compound on protein stability?
- Resolution : Discrepancies may arise from pH variations or ionic strength differences. Validate findings using orthogonal techniques (e.g., fluorescence lifetime imaging vs. steady-state assays). Control experiments with mutated proteins (e.g., charge-reversal mutants) isolate electrostatic contributions .
Q. Can this compound serve as a fluorescent probe for studying membrane-protein interactions?
- Application : Yes, its hydrophobic naphthalene moiety partitions into lipid bilayers, while the sulfonic acid group anchors to aqueous phases. Use fluorescence anisotropy to quantify membrane rigidity changes or Förster resonance energy transfer (FRET) to monitor proximity to labeled proteins .
Data Analysis and Method Optimization
Q. How should researchers design experiments to differentiate between specific and nonspecific binding of this compound to proteins?
- Protocol : Perform competitive binding assays with excess ligands (e.g., ANS or Congo Red). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Site-directed mutagenesis can identify critical residues for interaction .
Q. What computational models are suitable for predicting the compound’s behavior in mixed solvent systems?
- Modeling : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can predict aggregation tendencies. Density functional theory (DFT) calculations elucidate electronic properties influencing solubility and reactivity .
Safety and Regulatory Considerations
Q. What are the ecotoxicological implications of improper disposal of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
